(13Z)-octadecen-1-ol

Description

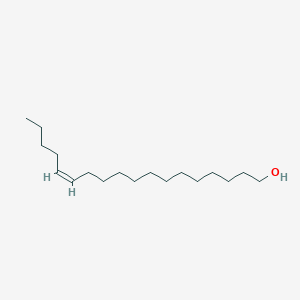

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-13-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJRPRSNHKNGLW-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314717 | |

| Record name | (Z)-13-Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69820-27-5 | |

| Record name | (Z)-13-Octadecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69820-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Octadecen-1-ol, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069820275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-13-Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation from Biological Systems

Identification in Lepidopteran Pheromone Gland Extracts

The identification of cis-13-octadecenol in the pheromone gland extracts of various moth species has been a significant area of entomological research. This compound often acts in concert with other related molecules to create a species-specific chemical signature that attracts conspecific males.

Occurrence in Paranthrene tabaniformis and Other Clearwing Moths

While research into the specific pheromone composition of the dusky clearwing moth, Paranthrene tabaniformis, is ongoing, the broader family of clearwing moths (Sesiidae) is known for utilizing C18 alcohols and their acetates as primary pheromone components. nih.govnih.gov For instance, studies have identified isomers of 3,13-octadecadien-1-ol (B13684098) and 2,13-octadecadien-1-ol (B14787573) as key attractants for various clearwing moth species. nih.govresearchgate.net In the clearwing moth Nokona pernix, a 9:1 ratio of (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol was found to be effective in attracting males. nih.gov Similarly, the (2E,13Z)-isomer of 2,13-octadecadienal has been identified as a pheromone component in Macroscelesia japona. nih.govresearchgate.net While these compounds are structurally related to cis-13-octadecenol, further research is required to confirm the presence and role of cis-13-octadecenol specifically within the pheromone blend of Paranthrene tabaniformis.

Presence in Cnaphalocrocis medinalis Pheromone Blends

The rice leaffolder moth, Cnaphalocrocis medinalis, is a significant agricultural pest, and understanding its chemical communication is vital for developing effective pest management strategies. Research has definitively identified (Z)-13-octadecen-1-ol, another name for cis-13-octadecenol, as a component of its sex pheromone. scispace.comresearchgate.netnih.gov This compound is part of a multi-component blend that also includes (Z)-11-octadecenal, (Z)-13-octadecenal, and (Z)-11-octadecen-1-ol. scispace.comnih.gov

Electrophysiological studies using techniques like electroantennography (EAG) have confirmed that the antennae of male C. medinalis are sensitive to these compounds. biorxiv.org Functional characterization of pheromone receptors in this species has further elucidated the neural mechanisms underlying the detection of these pheromone components. scispace.com For instance, specific pheromone receptors (PRs), when expressed in Xenopus oocytes, have shown distinct responses to the different components of the pheromone blend. scispace.com

The precise ratio of these components is crucial for eliciting a behavioral response in male moths. A typical synthetic lure for trapping C. medinalis might contain a specific blend of these four compounds to effectively attract males for monitoring purposes. nih.gov

Detection in Plant Metabolite Profiles

The investigation into the occurrence of long-chain fatty alcohols like cis-13-octadecenol in plant metabolite profiles is an emerging area of research. While plants are known to produce a vast array of volatile organic compounds for defense, pollinator attraction, and other ecological interactions, the presence of this specific isomer has not been widely reported.

Isolation from Pithecellobium dulce

Currently, there is no scientific literature available that documents the isolation of cis-13-octadecenol from the plant species Pithecellobium dulce.

Microbial Isolation and Characterization

The microbial production of specialty chemicals, including long-chain fatty alcohols, is a field of growing interest. However, at present, there are no published studies detailing the specific isolation or characterization of cis-13-octadecenol from any microbial sources.

Biosynthesis and Metabolic Pathways

Enzymatic Pathways for Cis-13-Octadecenol Formation

The creation of cis-13-octadecenol from common fatty acid precursors is a multi-step process involving a cascade of specific enzymes. Key to this transformation are desaturases that introduce a double bond at a specific position and reductases that convert the fatty acyl group to an alcohol.

Desaturase and Reductase Activities in Insect Pheromone Biosynthesis

The biosynthesis of the vast majority of moth sex pheromones, which are typically C10-C18 alcohols, aldehydes, or acetates, originates from palmitic or stearic acid. nih.gov This process involves a series of reactions including desaturation, chain-shortening or elongation, and reduction. nih.gov

The formation of the characteristic cis-13 double bond in the 18-carbon chain of cis-13-octadecenol is catalyzed by a specific type of enzyme known as a Δ13-desaturase. While Δ9, Δ10, and Δ11-desaturases are more commonly found in insect pheromone biosynthesis, the existence of Δ13-desaturases has been documented. For instance, research on the processionary moth, Thaumetopoea pityocampa, has demonstrated the involvement of a Δ13-desaturase in the biosynthesis of its main sex pheromone component, which is derived from palmitic acid.

Once the specific unsaturation is introduced into the fatty acyl-CoA precursor, creating (Z)-13-octadecenoyl-CoA, the final step in the formation of cis-13-octadecenol is the reduction of the carboxyl group. This reaction is carried out by a fatty acyl-CoA reductase (FAR). Research on the rice stem borer, Chilo suppressalis, has led to the characterization of a FAR, CsupFAR2, which has been shown to reduce (Z)-13-octadecenoic acid to its corresponding alcohol. nih.gov This highlights the presence of reductases with the specific substrate affinity required for cis-13-octadecenol synthesis. These pheromone gland-specific FARs are phylogenetically distinct and are crucial for the production of alcohol-based pheromones in Lepidoptera. nih.gov

The coordinated action of a specific desaturase and reductase is therefore essential for the precise synthesis of cis-13-octadecenol. The specificity of these enzymes ensures the production of the correct isomer and chain length, which is critical for effective chemical signaling.

Fatty Alcohol Biosynthesis Pathways in Model Organisms (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae has emerged as a powerful heterologous system for studying and producing insect pheromones, including fatty alcohols. nih.gov As a model organism, its well-characterized fatty acid biosynthesis pathways provide a suitable chassis for expressing insect-derived desaturase and reductase genes. S. cerevisiae primarily produces C16 and C18 fatty acids, which are the common precursors for many moth pheromones. nih.gov

By introducing the genes for the specific desaturases and reductases from an insect species into yeast, researchers can reconstruct the biosynthetic pathway for a desired pheromone component. For example, the co-expression of a Δ13-desaturase and a fatty acyl reductase specific for C18 substrates in engineered yeast could lead to the production of cis-13-octadecenol. This approach not only allows for the functional characterization of the enzymes involved but also opens up possibilities for the sustainable biotechnological production of these semiochemicals. lu.se The expression of fatty acyl-ACP reductases from organisms like Synechococcus elongatus in engineered E. coli has also been shown to improve fatty alcohol production. nih.gov

Metabolic Flux Analysis and Regulatory Mechanisms

The production of cis-13-octadecenol is tightly regulated, ensuring that it is synthesized at the appropriate time and in the correct quantities. This regulation occurs at multiple levels, from gene expression to the flow of metabolites through the biosynthetic pathway.

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions in a biological system. While specific MFA studies on cis-13-octadecenol are not widely available, analyses of related fatty acid and pheromone biosynthetic pathways provide valuable insights. The biosynthesis of fatty acid-derived pheromones represents a diversion of resources from primary metabolism. The flux of precursors, such as acetyl-CoA and malonyl-CoA, into the fatty acid synthesis pathway and subsequently into the pheromone-specific branch is a critical control point.

The regulation of pheromone biosynthesis in moths is often under hormonal control. The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key signaling molecule that, upon binding to its receptor on the pheromone gland cells, can trigger a cascade of events leading to the activation of enzymes involved in the pathway. This can include the regulation of desaturase and reductase activity, thereby controlling the metabolic flux towards pheromone production. In some insects, chemosensory proteins (CSPs) are also implicated in the transport and mobilization of lipid precursors for pheromone synthesis. wikipedia.org

Precursor-Product Relationships in Biological Systems

The biosynthesis of cis-13-octadecenol is intrinsically linked to the general fatty acid metabolism of the organism. The ultimate precursor for this compound is acetyl-CoA, which is sequentially built up by fatty acid synthase (FAS) to form saturated fatty acids.

The direct precursor to cis-13-octadecenol within the pheromone biosynthesis pathway is stearoyl-CoA (18:0-CoA), a common C18 saturated fatty acid. The established precursor-product relationship can be summarized in the following key steps:

De novo fatty acid synthesis: Acetyl-CoA is converted to palmitoyl-CoA (16:0-CoA) and then elongated to stearoyl-CoA (18:0-CoA).

Desaturation: A Δ13-desaturase introduces a cis double bond between the 13th and 14th carbon atoms of stearoyl-CoA, yielding (Z)-13-octadecenoyl-CoA.

Reduction: A fatty acyl-CoA reductase catalyzes the reduction of the thioester group of (Z)-13-octadecenoyl-CoA to a primary alcohol, resulting in the final product, cis-13-octadecenol.

This linear pathway highlights a clear and direct transformation from a common metabolic intermediate to a highly specific signaling molecule. The specificity of the desaturase and reductase enzymes is paramount in this process, preventing the formation of incorrect isomers or chain-length alcohols that could disrupt chemical communication.

Biological Functions and Mechanisms of Action

Pheromonal Activity and Chemosensory Mechanisms

Pheromones are chemical substances secreted by an organism that elicit a specific reaction, such as a definite behavior or a developmental process, in another individual of the same species. nih.gov Fatty acid-derived molecules, including alcohols like cis-13-Octadecenol, are common components of insect pheromones, playing a crucial role in their life cycles. nih.gov

(Z)-13-Octadecen-1-ol, the cis isomer of 13-Octadecenol, has been identified as an insect sex pheromone. medchemexpress.com Specifically, it is utilized for trapping the sugarcane stem borer, Chilo sacchariphagus. medchemexpress.com In this context, the compound is released by one sex, typically the female, to attract the other for mating.

Furthermore, research has indicated that (Z)-13-Octadecen-1-ol can act as a behavioral modulator in other insect species. In the rice stem borer, Chilo suppressalis, this alcohol has been shown to potentially inhibit the attraction of males to their conspecific sex pheromone. nih.gov This inhibitory effect suggests a role in interspecific communication, where the pheromone of one species can interfere with the chemical signaling of another, a phenomenon that has implications for reproductive isolation and competition.

The sex pheromone of the rice leaf folder, Cnaphalocrocis medinalis, contains four components, one of which is (Z)-13-Octadecen-1-ol. nih.gov The presence of this compound in the pheromone blend of one pest species and its inhibitory effect on another co-occurring pest highlights the complexity of chemical communication in agricultural ecosystems. nih.gov

The detection of pheromones like cis-13-Octadecenol by insects is a complex process that begins at the molecular level within the insect's antennae. While the general principles of insect olfaction are well-established, involving olfactory receptors (Ors) housed in sensory neurons within specialized structures called sensilla, specific details regarding the interaction of cis-13-Octadecenol with these receptors are not extensively documented in publicly available research. nih.govnih.gov

In general, olfactory receptors are G-protein coupled receptors with seven transmembrane domains. nih.gov The binding of a specific pheromone molecule to an olfactory receptor initiates a signal transduction cascade that results in the generation of an electrical signal in the olfactory receptor neuron. nih.gov This signal is then processed in the antennal lobe of the insect's brain, leading to a specific behavioral response. nih.gov

The identification of (Z)-13-Octadecen-1-ol as a sex pheromone and a behavioral modulator has direct applications in integrated pest management (IPM) strategies. nih.gov Pheromone-based pest control methods are considered environmentally friendly alternatives to broad-spectrum insecticides. nih.gov

One key application is in "mating disruption." This technique involves permeating an area with a synthetic version of a female sex pheromone. This confuses the male insects, making it difficult for them to locate receptive females, thereby disrupting mating and reducing the subsequent larval population and crop damage. The potential of (Z)-13-Octadecen-1-ol to act as an inhibitor of the Chilo suppressalis sex pheromone suggests its utility in such mating disruption programs, potentially enhancing their efficacy. nih.gov

Field studies have demonstrated that the combined use of the sex pheromones of C. suppressalis and C. medinalis can lead to a significant reduction in the capture of C. suppressalis males, with (Z)-13-Octadecen-1-ol being one of the components from the C. medinalis pheromone contributing to this inhibition. nih.gov This highlights the importance of understanding the chemical ecology of co-occurring pests when designing pheromone-based control strategies.

| Insect Species | Role of (Z)-13-Octadecen-1-ol | Application in Pest Management |

| Chilo sacchariphagus (Sugarcane Stem Borer) | Sex Pheromone | Trapping and Monitoring |

| Chilo suppressalis (Rice Stem Borer) | Potential Inhibitor/Antagonist of Sex Pheromone | Mating Disruption |

| Cnaphalocrocis medinalis (Rice Leaf Folder) | Component of Sex Pheromone | Component of Pheromone Lures |

Other Demonstrated or Hypothesized Physiological Roles

Beyond its well-documented role as a pheromone, the broader physiological effects of cis-13-Octadecenol are not as well-defined in scientific literature. Long-chain fatty alcohols are integral components of various biological systems, but specific studies focusing on this particular isomer are limited.

Detailed research on the specific interactions of cis-13-Octadecenol with cellular signaling pathways in insects or other organisms is not currently available in published literature. Generally, long-chain alcohols can influence the properties of cell membranes, which could indirectly affect the function of membrane-bound proteins and signaling molecules. However, without specific studies on cis-13-Octadecenol, any discussion on its role in cellular signaling remains speculative.

The biosynthesis of fatty acid-derived pheromones, including alcohols like cis-13-Octadecenol, involves a series of enzymatic steps. This process typically starts with fatty acid synthesis, followed by desaturation to introduce double bonds at specific positions, and finally, reduction of the fatty acyl-CoA to the corresponding alcohol by fatty acyl reductases. The specificity of these enzymes is crucial in producing the precise pheromone components for a given species.

Chemical Ecology and Interspecies Interactions

Intraspecific Communication via Pheromone Systems

The primary recognized role of cis-13-octadecenol is as a component of insect sex pheromones, facilitating chemical communication between individuals of the same species for the purpose of mating.

Modulation of Mating and Reproductive Behaviors

Research has identified cis-13-octadecenol as a key sex pheromone component in several species of Lepidoptera. In the rice leaffolder moth, Cnaphalocrocis medinalis, and the dusky clearwing moth, Paranthrene tabaniformis, this C18 alcohol is crucial for attracting mates. The release of this specific compound by one sex, typically the female, can elicit a behavioral response in the other, initiating the sequence of mating behaviors.

The biosynthesis of such fatty acid-derived pheromones is a complex process, often starting from common fatty acid precursors like C16 and C18 fatty acids. researchgate.netfrontiersin.orgnih.gov These precursors undergo a series of enzymatic modifications, including desaturation and reduction, to produce the final active pheromone molecules. researchgate.netfrontiersin.orgnih.gov The specificity of these pheromones is a testament to the precise enzymatic machinery that has evolved within each species. researchgate.net

Synergistic and Antagonistic Effects within Pheromone Blends

The behavioral activity of cis-13-octadecenol is often not due to its action as a single component but rather its presence within a specific blend of several chemical compounds. The precise ratio of these components is critical for eliciting the full behavioral repertoire associated with mating.

While specific studies detailing the synergistic and antagonistic effects of cis-13-octadecenol are not extensively documented in publicly available research, the principles of pheromone synergy are well-established. For instance, in the rice leaffolder moth, cis-13-octadecenol is part of a multi-component pheromone blend that includes other structurally related compounds. The presence and proportion of each component are likely crucial for optimal attraction and to avoid cross-attraction with other species.

It is hypothesized that minor components in a pheromone blend can significantly enhance the attractiveness of the major components (synergism) or, conversely, inhibit the response to the pheromone of a closely related species (antagonism). This chemical complexity ensures reproductive isolation and the fidelity of mating signals.

Interspecific Ecological Dynamics

The influence of semiochemicals like cis-13-octadecenol is not confined to intraspecific communication. These chemical signals can be intercepted by other species, leading to significant ecological consequences.

Influence on Predator-Prey or Host-Parasite Interactions

Currently, there is a lack of specific research demonstrating the direct influence of cis-13-octadecenol on predator-prey or host-parasite interactions. However, it is a well-established principle in chemical ecology that pheromones can act as kairomones, which are chemical signals that benefit the receiver of a different species.

For example, predators and parasitoids of herbivorous insects often eavesdrop on the sex pheromones of their prey or hosts to locate them. It is plausible that natural enemies of the rice leaffolder moth or the dusky clearwing moth could utilize cis-13-octadecenol as a cue to find their targets. This would represent a significant selective pressure on the pheromone blend of the prey species, potentially driving the evolution of more complex or less detectable signals. Further research is needed to investigate the potential kairomonal effects of cis-13-octadecenol on the natural enemies of the species that produce it.

Role in Plant-Insect Co-evolutionary Relationships

The biosynthesis of fatty acid-derived pheromones, including cis-13-octadecenol, is intrinsically linked to the insect's diet and, by extension, its host plant. While direct evidence of a co-evolutionary relationship centered specifically on cis-13-octadecenol is not yet available, the precursors for its synthesis are derived from fatty acids obtained from plants.

Recent advancements have explored the possibility of using plants to produce insect pheromones for pest management. unl.edu For instance, researchers have successfully engineered oilseed crops like Camelina sativa to produce the fatty acid precursors of certain moth pheromones. unl.edu This highlights the fundamental connection between plant-derived compounds and the chemical communication systems of insects.

The evolution of an insect's pheromone blend could be influenced by the chemical profile of its host plant. This intricate relationship, where the plant provides the building blocks for the insect's reproductive signals, is a fascinating area of ongoing research in the field of plant-insect co-evolution. The potential for plants to not only provide the raw materials for pheromone production but also to potentially influence the evolution of these chemical signals underscores the complex and interconnected nature of ecological communities.

Advanced Analytical Methodologies in Research

High-Resolution Chromatographic and Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural elucidation of organic molecules, including the precise determination of double bond position and stereochemistry (cis/trans). nih.gov For cis-13-Octadecenol, both ¹H NMR and ¹³C NMR are employed.

¹H NMR provides information on the chemical environment of hydrogen atoms. Key signals include a multiplet around 5.4 ppm for the two olefinic protons (-CH=CH-), a triplet at approximately 3.6 ppm for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂-OH), and multiplets around 2.0 ppm for the allylic protons adjacent to the double bond. aocs.orgnih.gov

¹³C NMR identifies all non-equivalent carbon atoms. For a cis-alkenol, the olefinic carbons typically resonate around 130 ppm. rsc.org The carbon atom bonded to the hydroxyl group (C-1) appears around 62 ppm, while the other aliphatic carbons produce signals between 14 and 32 ppm. azom.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. azom.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for cis-13-Octadecenol Note: Data are based on values for the isomeric oleyl alcohol (cis-9-octadecenol) and are highly representative. aocs.orgresearchgate.net

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ (C-18) | ~0.88 (t) | ~14.1 |

| (CH₂)n | ~1.27 (m) | ~22.7 - 31.9 |

| CH₂-C= (C-12) | ~2.01 (m) | ~27.2 |

| =CH - (C-13) | ~5.35 (m) | ~129.8 |

| =CH - (C-14) | ~5.35 (m) | ~130.0 |

| -C=C-C H₂- (C-15) | ~2.01 (m) | ~29.3 |

| C H₂-OH (C-1) | ~3.64 (t) | ~62.7 |

| -CH₂-C H₂-OH (C-2) | ~1.56 (m) | ~32.8 |

High-Performance Liquid Chromatography (HPLC) in Bioanalytical Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, purification, and quantification of non-volatile or thermally unstable compounds. hplc.eu In bioanalytical applications, reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing long-chain alcohols like cis-13-Octadecenol. hplc.euphenomenex.com

Using a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a gradient of acetonitrile (B52724) and water), compounds are separated based on their hydrophobicity. dtic.mil This method is effective for purifying cis-13-Octadecenol from complex biological extracts (e.g., pheromone glands) or from byproducts in a synthetic mixture. nih.gov It is also valuable for separating geometric isomers, which can be challenging with GC alone. hplc.eu When coupled with a detector like a mass spectrometer (LC-MS), it provides both quantification and mass information without the need for derivatization. uib.no

Electrophysiological and Behavioral Bioassays

While chemical analyses confirm the structure of cis-13-Octadecenol, electrophysiological and behavioral bioassays are required to determine its biological relevance, especially its role as a semiochemical (e.g., a pheromone).

Electroantennogram (EAG) and Single Sensillum Recording (SSR)

Electroantennography (EAG) measures the summed electrical potential from an entire insect antenna in response to an odor stimulus. It serves as a rapid screening tool to determine if a compound is detected by the insect's olfactory system. Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful variant where the effluent from a GC column is split between a standard detector (like a Flame Ionization Detector, FID) and an insect antenna preparation. dtic.mil This allows researchers to pinpoint exactly which compounds within a complex mixture, such as a pheromone gland extract, elicit an olfactory response. aocs.orgazom.com

For a more detailed analysis, Single Sensillum Recording (SSR) is used. This technique involves inserting a microelectrode into an individual olfactory sensillum (a hair-like structure on the antenna) to record the action potentials from the one to four olfactory sensory neurons housed within. researchgate.net SSR provides invaluable data on the specificity and sensitivity of individual neurons to a given compound. For instance, a study on the red-belted clearwing moth (S. myopaeformis) used SSR to characterize the responses of specific odorant receptors expressed in a model system, identifying which receptors bind to certain semiochemicals. researchgate.net

Field Trapping and Behavioral Response Experiments

Ultimately, the function of a putative pheromone component must be validated in the field. Field trapping experiments are the gold standard for determining the behavioral effect of a compound like cis-13-Octadecenol. In these studies, traps are baited with different lures, and the number of target insects captured is recorded.

For a species like the apple clearwing moth (S. myopaeformis), researchers test the primary attractant (e.g., (3Z,13Z)-octadecadienyl acetate) alone and in combination with potential synergists or antagonists. aocs.orgresearchgate.net The addition of cis-13-Octadecenol (or a related isomer) to a lure can reveal its role: an increase in trap catch suggests it is a synergist, a decrease suggests it is an antagonist or behavioral inhibitor, and no change indicates it may be behaviorally irrelevant in that context. Research on S. myopaeformis in British Columbia demonstrated that adding 5% of the related alcohol, (3Z,13Z)-octadecadienol, to the primary pheromone component appeared to be antagonistic, reducing moth capture. aocs.org

Table 3: Example of Field Trapping Experiment Results for Pheromone Component Analysis Based on findings for S. myopaeformis, demonstrating the methodology. aocs.org

| Lure Composition | Mean Trap Catch (±SE) | Behavioral Interpretation |

| (3Z,13Z)-18:OAc (100 µg) | 15.5 ± 2.3 | Primary Attractant |

| (3Z,13Z)-18:OAc + 5% (3Z,13Z)-18:OH | 8.7 ± 1.9 | Antagonistic/Inhibitory Effect |

| (3Z,13Z)-18:OAc + 5% (2E,13Z)-18:OAc | 14.9 ± 3.1 | No Significant Effect |

Isotopic Labeling and Tracing for Metabolic Pathway Elucidation

Isotopic labeling is a powerful methodology in biochemical research for tracing the metabolic fate of compounds. This technique involves the use of molecules in which one or more atoms have been replaced with an isotope that is distinguishable from the naturally abundant form. By introducing these labeled compounds into a biological system, researchers can track their journey through various metabolic pathways, identifying intermediate metabolites and final products. The most commonly used stable isotopes in metabolic studies are carbon-13 (¹³C) and deuterium (B1214612) (²H).

While the application of isotopic labeling has been pivotal in understanding the metabolism of numerous lipids, direct and extensive research elucidating the specific metabolic pathways of cis-13-octadecenol through this technique is not widely available in the current scientific literature. However, studies on structurally related long-chain unsaturated alcohols and their precursor fatty acids provide a framework for its likely metabolic transformations.

Research on positional isomers, such as cis-9-octadecenol, offers insights into the potential metabolic fate of long-chain monounsaturated alcohols. A study utilizing ¹⁴C-labeled cis-9-octadecenol administered to developing rats demonstrated that these alcohols can be metabolized through several key pathways. nih.gov The primary transformations observed were the oxidation of the alcohol to its corresponding fatty acid and its subsequent incorporation into various lipid classes. nih.gov

In the aforementioned study, after intracerebral administration of ¹⁴C-labeled cis-9-[1-¹⁴C]octadecenol, radioactivity was tracked over several hours. nih.gov The findings indicated that the labeled alcohol was not only incorporated into alkyl and alk-1-enyl moieties of ethanolamine (B43304) phosphatides but was also oxidized to form cis-9-octadecenoic acid. nih.gov This newly formed labeled fatty acid was then integrated into acyl groups, demonstrating a dynamic interplay between the alcohol and its acid form within the lipid metabolism of the brain. nih.gov

The biosynthesis of long-chain alcohols from their corresponding fatty acyl-CoAs is a known metabolic route. Research on the enzymatic reduction of acyl-CoA in the brain has shown specificity for certain chain lengths and saturation patterns, such as palmitoyl (B13399708) (16:0), stearoyl (18:0), and oleoyl (B10858665) (18:1, or cis-9-octadecenoic acid) CoAs. nih.gov This suggests that the biosynthesis of cis-13-octadecenol would likely originate from its corresponding fatty acid, cis-13-octadecenoic acid.

The general principles of isotopic tracing in lipid metabolism involve introducing a labeled precursor and then using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the label in downstream metabolites. For a hypothetical study on cis-13-octadecenol, one could administer ¹³C- or ²H-labeled cis-13-octadecenol and trace the label's appearance in cis-13-octadecenoic acid, and its subsequent incorporation into more complex lipids like triglycerides and phospholipids.

Table of Potential Metabolic Fates of Long-Chain Unsaturated Alcohols

The following interactive table summarizes the potential metabolic transformations for a generic long-chain unsaturated alcohol, based on findings from related compounds.

| Transformation | Resulting Product(s) | Analytical Approach |

| Oxidation | Corresponding fatty acid | GC-MS or LC-MS analysis to detect the isotopically labeled fatty acid. |

| Esterification | Wax esters (with fatty acids) | Chromatographic separation followed by MS to identify labeled wax esters. |

| Incorporation into Glycerolipids | Labeled triglycerides, phospholipids | Lipid extraction, separation by TLC or LC, and analysis by MS to identify labeled lipid species. |

| Ether Lipid Formation | Labeled alkyl and alk-1-enyl glycerols | Analysis of ether lipid fractions after hydrolysis and chromatographic separation. |

It is crucial to reiterate that while these pathways are established for other long-chain alcohols, dedicated isotopic labeling studies on cis-13-octadecenol are needed to confirm its specific metabolic route and the dynamics of its biotransformation. The lack of such specific data highlights a gap in the current understanding of this particular compound's role in lipid metabolism.

Advanced Synthetic Strategies and Derivatives for Research

Laboratory Synthesis of CIS-13-OCTADECENOL

The creation of cis-13-octadecenol in a laboratory setting requires precise control over chemical reactions to ensure the correct geometry of the double bond and the placement of the hydroxyl group.

A primary challenge in the synthesis of cis-13-octadecenol is achieving high stereoselectivity for the cis (or Z) configuration of the double bond at the C13 position. The Wittig reaction is a cornerstone technique for this purpose. numberanalytics.comorganic-chemistry.org Specifically, the reaction of an aldehyde with an unstabilized or semi-stabilized phosphorus ylide under salt-free conditions reliably favors the formation of a Z-alkene. organic-chemistry.orgwikipedia.org

A plausible retrosynthetic analysis for (Z)-13-octadecen-1-ol would involve a Wittig reaction between pentyltriphenylphosphonium bromide and a 13-carbon ω-hydroxy aldehyde, where the hydroxyl group is protected.

A general synthetic sequence is as follows:

Preparation of the Phosphonium (B103445) Salt: Pentyl bromide is reacted with triphenylphosphine (B44618) to yield pentyltriphenylphosphonium bromide.

Preparation of the Protected Aldehyde: A long-chain diol, such as 1,13-tridecanediol, is selectively protected at one hydroxyl group, for example, as a tetrahydropyranyl (THP) ether. The remaining free alcohol is then oxidized to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Wittig Reaction: The phosphonium salt is deprotonated with a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS) to form the ylide. This ylide is then reacted with the protected aldehyde. This reaction forms the C13 double bond with high Z-selectivity. nih.gov

Deprotection: The protecting group (e.g., THP) is removed under acidic conditions to reveal the terminal hydroxyl group, yielding the final product, cis-13-octadecenol.

Interactive Data Table: Reagents for Stereoselective Synthesis Click on the headers to sort the data.

| Step | Reagent | Role/Function |

| Ylide Formation | Pentyltriphenylphosphonium Bromide | Source of the five-carbon fragment (C14-C18) |

| Ylide Formation | Sodium bis(trimethylsilyl)amide (NaHMDS) | Strong base to deprotonate the phosphonium salt |

| Wittig Reaction | 13-(Tetrahydro-2H-pyran-2-yloxy)tridecanal | Aldehyde component providing the C1-C13 backbone |

| Wittig Reaction | Tetrahydrofuran (THF) | Aprotic solvent for the reaction |

| Deprotection | Hydrochloric Acid (HCl) | Acid catalyst for removal of the THP protecting group |

Enzymatic methods offer high selectivity under mild reaction conditions, presenting a green alternative to traditional chemical synthesis. nih.gov

Lipase-Catalyzed Reactions: Lipases (EC 3.1.1.3) are widely used for their ability to catalyze esterification, alcoholysis, and transesterification reactions with high regio- and enantioselectivity. nih.govnih.gov For the synthesis of cis-13-octadecenol, a lipase (B570770) could be used in two primary ways:

Esterification: The direct esterification of cis-13-octadecenoic acid with an alcohol can be performed, but this is less direct for producing the target alcohol.

Alcoholysis: More relevantly, a lipase can catalyze the alcoholysis of a triglyceride containing a cis-13-octadecenoic acid residue. dss.go.th By carefully selecting the lipase and reaction conditions, it is possible to produce fatty alcohols. dss.go.th The reaction involves the hydrolysis of the ester bond followed by esterification, effectively producing the desired alcohol. nih.gov

Enzyme Cascade Systems: Multi-enzyme cascade reactions can be engineered to convert renewable fatty acids into valuable long-chain alcohols. researchgate.net A potential pathway starting from oleic acid (which has a C9 double bond) could be adapted for a C13 unsaturated substrate. Such a cascade might involve:

A hydratase to add a water molecule across the double bond.

An alcohol dehydrogenase (ADH) to oxidize the resulting secondary alcohol to a ketone.

A Baeyer-Villiger monooxygenase (BVMO) to insert an oxygen atom adjacent to the carbonyl, forming an ester.

An esterase to hydrolyze the ester, yielding an alcohol and a carboxylic acid. researchgate.net

Acyl-ACP Reductase Pathway: In some microorganisms, fatty alcohols are produced from the fatty acid synthesis pathway. An acyl-ACP reductase can convert a fatty acyl-ACP (acyl carrier protein) intermediate into a fatty aldehyde, which is subsequently reduced to a long-chain alcohol by an alcohol dehydrogenase. rsc.org Engineering a host organism to produce cis-13-octadecenoyl-ACP could enable its conversion to cis-13-octadecenol.

Interactive Data Table: Enzymes in Synthesis Click on the headers to sort the data.

| Enzyme Class | Example | Potential Role in Synthesis |

| Hydrolase | Lipase from Candida antarctica (CALB) | Catalyzes selective esterification or alcoholysis of cis-13-octadecenoic acid derivatives. project-incite.eu |

| Lyase | Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides; could be part of a pathway to generate aldehyde precursors. nih.gov |

| Oxidoreductase | Alcohol Dehydrogenase (ADH) | Reduces an aldehyde precursor to the final primary alcohol. researchgate.net |

| Oxidoreductase | Acyl-ACP Reductase | Converts a fatty acyl-ACP intermediate to a fatty aldehyde. rsc.org |

Synthesis and Characterization of Structural Analogues and Derivatives

To understand how the structure of cis-13-octadecenol relates to its biological activity, researchers synthesize and test structural analogues and derivatives.

Structure-Activity Relationship (SAR) studies involve systematically altering parts of a molecule to determine which structural features are essential for its effects. For a long-chain fatty alcohol, modifications typically target the alkyl chain, the double bond, or the alcohol functional group.

Alkyl Chain Length: The length of the carbon chain is a critical determinant of the physicochemical properties of fatty alcohols. Analogues with shorter (e.g., C16) or longer (e.g., C20) chains can be synthesized to probe how chain length affects biological interactions. Studies on other long-chain alcohols have shown that properties like antibacterial activity are highly dependent on the carbon chain length. nih.gov

Double Bond Position and Geometry: The location and configuration of the double bond are crucial. Analogues can be synthesized where the double bond is shifted to other positions (e.g., C11, C12) or where the geometry is changed from cis (Z) to trans (E). This helps to determine the importance of the specific spatial arrangement conferred by the C13-cis bond.

Functional Group Modification: The terminal hydroxyl group can be modified to explore its role in activity. It can be oxidized to an aldehyde or a carboxylic acid, or converted into an ester (e.g., cis-13-octadecenyl acetate) or an ether. These changes alter the polarity and hydrogen-bonding capability of the molecule.

Interactive Data Table: Modifications for SAR Studies Click on the headers to sort the data.

| Modification Type | Example Analogue | Purpose of Modification |

| Chain Length Variation | (Z)-13-Hexadecen-1-ol | To study the effect of a shorter alkyl chain on biological activity. |

| Chain Length Variation | (Z)-13-Eicosen-1-ol | To study the effect of a longer alkyl chain on biological activity. |

| Double Bond Isomerization | (E)-13-Octadecen-1-ol | To determine the importance of cis geometry for activity. |

| Functional Group Change | (Z)-13-Octadecenal | To test the role of the hydroxyl group versus an aldehyde. |

| Functional Group Change | (Z)-13-Octadecenyl acetate | To assess the effect of masking the polar hydroxyl group. nih.gov |

To trace the metabolic fate of cis-13-octadecenol within a biological system, isotopically labeled versions are synthesized. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) are commonly used because they can be detected by mass spectrometry or NMR spectroscopy without the hazards of radioactivity.

Deuterium (²H) Labeling: Deuterium is a common label due to the relative ease of its introduction. princeton.edu A deuterated version of cis-13-octadecenol can be prepared by using a deuterium-donating reducing agent. For example, the synthesis of [1,1-²H₂]-cis-13-octadecen-1-ol could be achieved by the reduction of a cis-13-octadecenoic acid ester using lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov This specifically replaces the two hydrogen atoms on the C1 carbon with deuterium. Specific labeling at other positions can also be achieved through tailored synthetic routes. nih.govnih.gov

Carbon-13 (¹³C) Labeling: ¹³C-labeling is invaluable for tracking the carbon backbone of the molecule through metabolic pathways. Synthesis of a ¹³C-labeled analogue typically requires starting with a ¹³C-labeled precursor. For instance, to create [1-¹³C]-cis-13-octadecenol, the synthesis could begin with [¹³C]-cyanide, which is used to build up the carbon chain, ensuring the label is at the desired C1 position.

Derivatization with Labeled Reagents: Another strategy involves reacting the unlabeled alcohol with a special isotopically labeled derivatization reagent. acs.org This approach tags the molecule, significantly enhancing its detection sensitivity in mass spectrometry and allowing for precise quantification by using a heavy-isotope-labeled version of the reagent as an internal standard. acs.org

Interactive Data Table: Isotopic Labeling Strategies Click on the headers to sort the data.

| Isotope | Labeling Method | Example Labeled Position | Primary Analytical Technique |

| Deuterium (²H) | Reduction with LiAlD₄ | C-1 | Mass Spectrometry (MS) |

| Deuterium (²H) | Catalytic H-D Exchange | Various positions | Mass Spectrometry (MS), NMR Spectroscopy |

| Carbon-13 (¹³C) | Synthesis from ¹³C-precursor | Any carbon position | Mass Spectrometry (MS), NMR Spectroscopy |

| Oxygen-18 (¹⁸O) | Hydrolysis with H₂¹⁸O | Hydroxyl group | Mass Spectrometry (MS) |

Q & A

Q. What established methodologies ensure high stereochemical purity during the synthesis of CIS-13-OCTADECENOL?

- Methodological Answer : To achieve high stereochemical purity, use catalytic asymmetric hydrogenation or enzymatic resolution techniques. Characterize intermediates via -NMR and -NMR to confirm double-bond geometry. Employ chiral column chromatography for separation, and validate purity using polarimetry or chiral GC/MS. Ensure reproducibility by documenting solvent systems, catalyst loadings, and reaction temperatures in detail .

Q. How should researchers design experiments to assess the thermal stability of CIS-13-OCTADECENOL under varying conditions?

- Methodological Answer : Design thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments under controlled atmospheres (e.g., inert vs. oxidative). Test stability across a temperature gradient (e.g., 25°C–300°C) and monitor degradation products via GC-MS. Include kinetic studies (Arrhenius plots) to model degradation rates. Report parameters such as heating rate and sample mass to enable replication .

Q. What spectroscopic techniques are critical for characterizing CIS-13-OCTADECENOL’s structural and functional properties?

- Methodological Answer : Combine -NMR (to confirm olefinic proton coupling constants) and IR spectroscopy (for hydroxyl group identification). Use high-resolution mass spectrometry (HRMS) for molecular weight validation. For advanced stereochemical analysis, apply NOESY or ROESY NMR to determine spatial proximity of substituents. Cross-validate data with computational simulations (e.g., DFT for vibrational frequencies) .

Q. How can researchers optimize solvent systems for CIS-13-OCTADECENOL crystallization?

- Methodological Answer : Screen solvents using Hansen solubility parameters to identify candidates with balanced dispersion, polarity, and hydrogen-bonding contributions. Perform gradient cooling trials and monitor crystal growth via microscopy. Compare polymorphic forms using X-ray diffraction (XRD) and report solvent ratios, cooling rates, and nucleation triggers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for CIS-13-OCTADECENOL across studies?

- Methodological Answer : Conduct meta-analyses to identify variability in experimental conditions (e.g., cell lines, assay protocols). Replicate key studies under standardized conditions, and perform statistical tests (e.g., ANOVA) to assess significance. Use triangulation by integrating data from in vitro, in vivo, and in silico models. Address confounding factors like isomerization during biological testing .

Q. How can computational modeling elucidate reaction mechanisms involving CIS-13-OCTADECENOL?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction pathways. Validate with isotopic labeling experiments (e.g., - or -tracers). Use molecular dynamics (MD) simulations to study solvent effects on reaction kinetics. Cross-reference computational results with experimental kinetic data (e.g., Eyring plots) .

Q. What advanced techniques quantify trace impurities in CIS-13-OCTADECENOL samples?

- Methodological Answer : Implement LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity to sub-ppm impurities. Use standard addition methods to correct for matrix effects. Validate limits of detection (LOD) via calibration curves and report uncertainty margins. Compare impurity profiles across synthesis batches using principal component analysis (PCA) .

Q. How do researchers evaluate the environmental fate of CIS-13-OCTADECENOL using predictive models?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and bioaccumulation potential. Validate with OECD 301F (ready biodegradability) tests. Incorporate environmental variables (pH, temperature) into fugacity models to simulate partitioning in air/water/soil systems. Cross-check predictions with experimental half-life data .

Q. What experimental designs mitigate isomerization during storage of CIS-13-OCTADECENOL?

- Methodological Answer : Test stabilizers (e.g., antioxidants, UV blockers) in accelerated aging studies. Monitor isomerization via HPLC with a chiral stationary phase. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. Compare inert vs. ambient atmospheres and report packaging recommendations (e.g., amber vials, nitrogen purging) .

Q. How can researchers integrate CIS-13-OCTADECENOL into multi-step synthetic pathways without compromising yield?

- Methodological Answer :

Employ orthogonal protection strategies for hydroxyl groups (e.g., silyl ethers). Optimize reaction sequences using design of experiments (DoE) to identify critical parameters (temperature, catalyst). Monitor intermediates via inline FTIR or Raman spectroscopy. Use flow chemistry to enhance control over exothermic steps and minimize degradation .

Methodological Frameworks for Rigorous Research

- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study validity .

- Experimental Reproducibility : Document methods in line with Beilstein Journal guidelines, including supplementary materials for complex protocols .

- Computational-Experimental Synergy : Validate models with multiple data types (spectroscopic, kinetic) to ensure mechanistic accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.